molecular formula C24H16BrN3O2 B3300414 1-(4-bromophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901265-03-0

1-(4-bromophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Numéro de catalogue: B3300414
Numéro CAS: 901265-03-0
Poids moléculaire: 458.3 g/mol
Clé InChI: BJNYZEBCMHLFJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(4-bromophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic molecule featuring a pyrazole fused with a quinoline core and a [1,4]dioxino moiety. Its synthesis likely involves reductive cyclization of pyrazole-tethered α,β-unsaturated ketones, a method prone to unexpected C–C bond cleavage during Fe-AcOH-mediated reactions, as observed in related pyrazolo[4,3-c]quinoline derivatives . Pyrazolo[4,3-c]quinolines are pharmacologically significant, demonstrating anticancer, anti-inflammatory, and kinase-inhibitory activities .

Propriétés

IUPAC Name

12-(4-bromophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN3O2/c25-16-6-8-17(9-7-16)28-24-18-12-21-22(30-11-10-29-21)13-20(18)26-14-19(24)23(27-28)15-4-2-1-3-5-15/h1-9,12-14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNYZEBCMHLFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(4-bromophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article aims to synthesize current research findings on its biological activity, particularly focusing on its anti-inflammatory and anticancer properties.

Chemical Structure and Properties

This compound can be characterized by its complex structure that includes a dioxino moiety fused with a pyrazoloquinoline framework. The molecular formula is C18H14BrN2O2C_{18}H_{14}BrN_2O_2, with a molecular weight of approximately 368.22 g/mol. The presence of bromine in the para position of the phenyl group is significant for its biological activity.

Anti-inflammatory Activity

Research has shown that derivatives of pyrazolo[4,3-c]quinolines exhibit potent anti-inflammatory effects. A study evaluated various derivatives' ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results indicated that certain compounds within this class could significantly reduce NO production and inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, which are critical mediators in inflammatory responses .

Table 1: Inhibitory Effects on NO Production

CompoundIC50 (μM)Cytotoxicity (%) at 10 μM
2a0.399
2b0.6725
2c0.8530

The compound 2a displayed the most potent inhibitory activity but also showed high cytotoxicity, indicating a need for structural optimization to enhance selectivity .

Anticancer Activity

The anticancer potential of pyrazoloquinoline derivatives has been extensively studied. A notable compound within this family was found to inhibit various cancer cell lines, including melanoma and leukemia, with GI50 values indicating effective cytotoxicity . The mechanism of action appears to involve interference with cellular proliferation pathways and induction of apoptosis.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineGI50 (μM)
Melanoma<10
Breast Cancer<15
Ovarian Cancer<12
Leukemia<8

These findings underscore the potential of this class of compounds as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Studies have indicated that modifications at specific positions on the phenyl rings can significantly alter both anti-inflammatory and anticancer activities. For instance, electron-donating groups at the ortho position can enhance activity while maintaining lower cytotoxicity levels .

Case Studies

A recent study highlighted a specific derivative's effectiveness in reducing tumor size in animal models when administered at sub-toxic doses. The compound demonstrated not only a reduction in tumor growth but also improved survival rates compared to control groups . This suggests that further exploration into dosage optimization and combination therapies could yield promising results.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of pyrazoloquinoline compounds exhibit significant anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies have shown that it can inhibit cell growth and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains. This property could be particularly useful in developing new antibiotics or antimicrobial agents to combat resistant strains .

Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to 1-(4-bromophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline have shown promise in reducing inflammation markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Materials Science Applications

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on optimizing the synthesis and processing conditions to enhance the performance of devices incorporating this compound .

Photovoltaic Applications
Studies have indicated that compounds with similar structures can improve the efficiency of solar cells. The incorporation of this compound into photovoltaic systems may lead to enhanced charge transport properties and overall device performance .

Case Studies

Study Focus Findings
Anticancer Evaluation In vitro studies on cancer cell linesDemonstrated significant inhibition of cell proliferation and induction of apoptosis .
Antimicrobial Testing Assessment against bacterial strainsShowed effective antibacterial activity against multiple resistant strains .
Organic Electronics Development Thin film applicationsAchieved high stability and performance in OLEDs .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Core Structural Modifications

The target compound’s 8,9-dihydro-1H-[1,4]dioxino[2,3-g] ring system distinguishes it from non-hydrogenated analogues. For example:

  • 2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b): Lacks the dihydro-dioxino ring, resulting in a planar structure. It exhibits a lower melting point (147–148°C) compared to dihydro derivatives, suggesting reduced crystallinity .
  • 3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline: Shares the dihydro-dioxino system but incorporates ethyl and fluorobenzyl substituents, altering lipophilicity (logP) and bioavailability .
Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
1-(4-Bromophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline C₂₆H₂₀BrN₃O₂ 502.37 Not reported 4-Bromophenyl, phenyl, dihydro-dioxino
2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b) C₁₆H₁₀BrN₃ 324.18 147–148 4-Bromophenyl
3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-analogue C₂₇H₂₂FN₃O₂ 439.49 184–186 4-Ethylphenyl, 3-fluorobenzyl
Compound 12{2,8,3} C₂₈H₂₄BrN₃O₄S 614.48 224–226 4-Bromophenyl, thiophen-2-ylmethyl

Pharmacological Activities

Anti-Inflammatory Activity

Pyrazolo[4,3-c]quinolines with amino and hydroxyphenyl substituents exhibit potent inhibition of LPS-induced NO production (IC₅₀ values <1 µM). However, cytotoxicity varies:

  • 3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a): IC₅₀ = 0.39 µM but causes 91% cell death at 10 µM .
  • 2i and 2m derivatives : Retain submicromolar potency (IC₅₀ ≈ 0.5 µM) with improved safety profiles, highlighting the importance of para-hydroxyl and carboxylic acid groups .

The target compound’s bromophenyl group may enhance selectivity for inflammatory targets like COX-2 or iNOS, though direct data are pending.

Anti-Angiogenic and Anticancer Activity

Fused pyrazolo[4,3-c]quinolines inhibit endothelial cell proliferation and tumor growth in breast (MCF-7) and cervical (HeLa) cancers.

Physicochemical and Spectral Properties

  • IR Spectroscopy: The C=N stretch (~1605 cm⁻¹) in pyrazolo[4,3-c]quinolines is consistent across analogues, confirming core stability .
  • NMR: Dihydro-dioxino derivatives show distinct splitting patterns due to restricted rotation, as seen in compound 12{2,8,3} (δ 4.25–4.40 ppm for dioxino protons) .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-bromophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline?

Answer: The compound is typically synthesized via multi-step heterocyclic annulation. A key starting material is 2,4-dichloroquinoline-3-carbonitrile, which undergoes nucleophilic substitution with bromophenyl and phenyl groups. Subsequent cyclization under reflux with catalysts (e.g., iodine or Pd-based systems) forms the fused pyrazoloquinoline core . Critical steps include optimizing solvent systems (e.g., THF or DMF) and temperature (338–561 K) to avoid side products like uncyclized intermediates. Purification often involves flash chromatography and recrystallization from ethanol .

Q. How is the compound characterized structurally?

Answer: Structural confirmation relies on:

  • 1H/13C NMR : Peaks for aromatic protons (δ 7.5–8.6 ppm) and fused ring CH2 groups (δ 3.4–4.8 ppm) are diagnostic .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 380.0398 for analogs) .
  • X-ray crystallography : Resolves deviations from planarity in the quinoline core (e.g., 0.169 Å for C3) and dihedral angles between substituents (e.g., 71.1° between phenyl rings) .

Q. What structural features influence its physicochemical properties?

Answer:

  • The fused dioxino-pyrazoloquinoline system enhances rigidity, reducing solubility in polar solvents.
  • The 4-bromophenyl group increases molecular weight and lipophilicity, impacting bioavailability.
  • Substituent positions (e.g., bromine at para) affect electronic interactions, as seen in π-π stacking distances (3.78 Å) in crystal structures .

Advanced Research Questions

Q. How can solubility limitations be addressed during in vitro assays?

Answer:

  • Use co-solvents like DMSO (≤1% v/v) to maintain colloidal stability.
  • Derivatization: Introduce polar groups (e.g., carboxylic acids) via post-synthetic modifications, as demonstrated in analogs like compound 24 (86% yield) .
  • Nanoformulation: Encapsulate in PEGylated liposomes to enhance aqueous dispersion without altering core structure.

Q. What mechanistic insights exist for cyclization reactions in its synthesis?

Answer: Cyclization likely proceeds via:

  • Electrophilic aromatic substitution : Iodine catalyzes quinoline ring closure by activating carbonyl intermediates.
  • Pd-mediated cross-coupling : For aryl-aryl bond formation in fused systems, as seen in PdCl2(PPh3)2-catalyzed reactions .
    Advanced studies use DFT calculations to map transition states and kinetic profiling to optimize reaction rates .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Answer:

  • Dynamic NMR : Detect conformational exchange broadening in flexible regions (e.g., CH2 groups).
  • Variable-temperature crystallography : Identify temperature-dependent polymorphism, as observed in analogs with divergent dihedral angles .
  • 2D NMR (COSY, NOESY) : Correlate proton-proton interactions to validate spatial arrangements conflicting with X-ray data .

Q. What strategies optimize yield in multi-component syntheses?

Answer:

  • Catalyst screening : L-Proline improves atom economy in multicomponent reactions (e.g., 4,9-dihydropyrazoloquinoline synthesis) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and minimizes decomposition.
  • Stepwise quenching : Isolate intermediates (e.g., azidoquinolines) before final cyclization to avoid side reactions .

Q. How to assess its potential pharmacological activity?

Answer:

  • In silico docking : Screen against kinase or GPCR targets using the fused quinoline core as a pharmacophore.
  • In vitro assays : Test inhibition of cancer cell lines (e.g., MCF-7) with analogs showing IC50 <10 µM .
  • Metabolic stability : Use hepatic microsomes to evaluate cytochrome P450 interactions, critical for lead optimization.

Q. What are alternative synthetic routes to avoid halogenated intermediates?

Answer:

  • Suzuki-Miyaura coupling : Replace bromophenyl precursors with boronic esters (e.g., 4-phenylboronic acid).
  • Photoredox catalysis : Construct the pyrazole ring via C–H activation, eliminating bromine-dependent steps .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

Answer:

  • Core modifications : Compare pyrazolo[4,3-c]quinoline with pyrano[3,4-c] analogs to assess ring size impact .
  • Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the phenyl position.
  • Bioisosteric replacement : Swap bromine for trifluoromethyl to evaluate halogen-bonding effects on target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.